

discovery and history of 5-Bromo-3-methylpyridin-2-ol

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Compound of Interest

Compound Name: *5-Bromo-3-methylpyridin-2-ol*

Cat. No.: *B1267132*

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5-Bromo-3-methylpyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylpyridin-2-ol is a halogenated pyridine derivative that holds potential as a building block in medicinal chemistry and materials science. While detailed historical accounts of its discovery are not extensively documented in scientific literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the available information on **5-Bromo-3-methylpyridin-2-ol**, including its chemical and physical properties, plausible synthetic approaches based on related compounds, and the known biological activities of structurally similar molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related pyridine derivatives.

Introduction

Substituted pyridin-2-ols and their tautomeric pyridin-2(1H)-ones are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom and a methyl group to this core structure, as in **5-Bromo-3-methylpyridin-2-ol**, offers unique opportunities for further functionalization and modulation of its physicochemical and pharmacological properties. Although **5-Bromo-3-methylpyridin-2-ol** is commercially available as a biochemical reagent, its synthesis and specific biological functions are not extensively

detailed in peer-reviewed publications.^[1] This guide consolidates the available data for this compound and provides context through the examination of its isomers and related derivatives.

Physicochemical Properties

Precise experimental data for **5-Bromo-3-methylpyridin-2-ol** is not readily available in the literature. However, data for its isomer, 5-Bromo-2-methylpyridin-3-ol, has been compiled and can offer some comparative insights.

Table 1: Physicochemical Properties of 5-Bromo-2-methylpyridin-3-ol (Isomer)

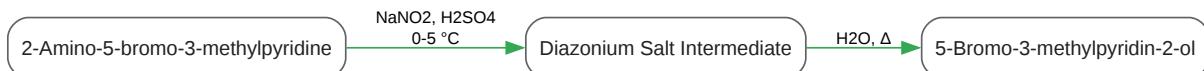
| Property | Value | Source |
|--------------------------------|---------------------|------------------------|
| Molecular Formula | C6H6BrNO | PubChem ^[2] |
| Molecular Weight | 188.02 g/mol | PubChem ^[2] |
| XLogP3 | 1.6 | PubChem ^[2] |
| Hydrogen Bond Donor Count | 1 | PubChem ^[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem ^[2] |
| Rotatable Bond Count | 0 | PubChem ^[2] |
| Exact Mass | 186.96328 g/mol | PubChem ^[2] |
| Monoisotopic Mass | 186.96328 g/mol | PubChem ^[2] |
| Topological Polar Surface Area | 33.1 Å ² | PubChem ^[2] |
| Heavy Atom Count | 9 | PubChem ^[2] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **5-Bromo-3-methylpyridin-2-ol** is not currently available. However, established synthetic routes for structurally related compounds can provide a strong foundation for its preparation. The following sections detail plausible synthetic strategies.

Proposed Synthetic Pathway

A logical approach to the synthesis of **5-Bromo-3-methylpyridin-2-ol** would involve the diazotization of an appropriate amino-substituted precursor, followed by hydrolysis. This is a standard method for converting an amino group on an aromatic ring to a hydroxyl group.



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Caption: Proposed synthesis of **5-Bromo-3-methylpyridin-2-ol**.

Experimental Protocol for a Related Compound: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol

A two-step synthesis for the related compound 5-Bromo-3-iodo-pyridin-2-ol has been reported, which can serve as a procedural template.[3]

Step 1: Iodination of 2-Amino-5-bromopyridine

- Reactants: 2-amino-5-bromopyridine (300g, 1.73mol), acetic acid (1000mL), water (200mL), concentrated H₂SO₄ (30mL), iodine (176g, 0.693mol), and an acid hydrate (79.1g, 0.347mol).[3]
- Procedure: 2-amino-5-bromopyridine is dissolved in a mixture of acetic acid and water. Concentrated sulfuric acid is added gradually with stirring. The mixture is heated to 80°C, and iodine and the acid hydrate are added periodically over 4 hours.[3]

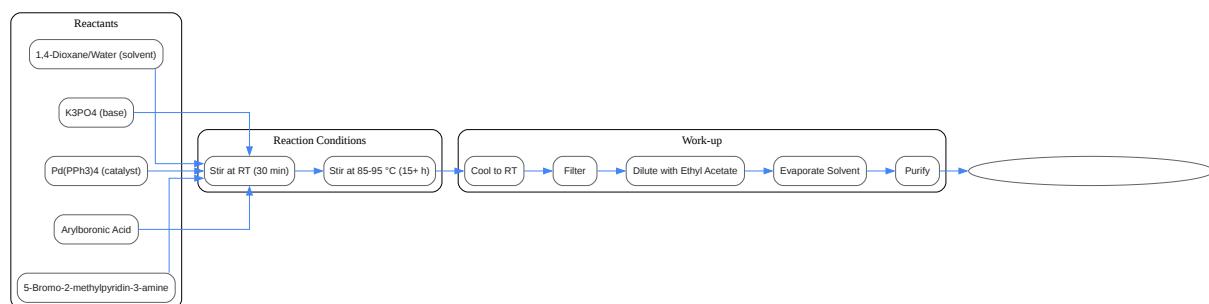
Step 2: Diazotization and Hydrolysis of 2-Amino-5-bromo-3-iodopyridine

- Reactants: 2-amino-5-bromo-3-iodopyridine (100g, 0.34mol), concentrated sulfuric acid (300mL), sodium nitrite (35g, 0.51mol).[3]
- Procedure: 2-amino-5-bromo-3-iodopyridine is gradually added to concentrated sulfuric acid under ice cooling. The mixture is stirred at room temperature for 2 hours and then cooled again. Sodium nitrite is added gradually, and the mixture is stirred at room temperature for 3

days. The reaction solution is then poured onto ice (3L) and neutralized to a pH of 4.0 with NaOH. The resulting precipitate is collected by filtration, washed with water, and dried.[3]

Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling

The bromine atom on the pyridine ring serves as a versatile handle for carbon-carbon bond formation, such as the Suzuki cross-coupling reaction. This allows for the synthesis of a diverse library of substituted pyridine derivatives.[3][4]



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